molecular formula C11H8ClN3O3S B2612560 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 37614-91-8

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2612560
CAS No.: 37614-91-8
M. Wt: 297.71
InChI Key: KBZPTVSUESVUOX-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with the molecular formula C11H8ClN3O3S It is characterized by the presence of a thiazole ring, a nitrophenyl group, and a chloroacetamide moiety

Scientific Research Applications

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with p-nitroaniline and chloroacetic acid.

    Acylation Reaction: p-nitroaniline undergoes acylation with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride to form 2-chloro-N-(4-nitrophenyl)acetamide.

    Cyclization: The intermediate is then subjected to cyclization with thiourea to form the thiazole ring, resulting in the final product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimized Reaction Conditions: Use of controlled temperature and pressure conditions to maximize yield.

    Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiazole ring can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Thiazoles: Nucleophilic substitution yields various substituted thiazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-chloro-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
  • 2-chloro-4-nitrophenol

Comparison:

Properties

IUPAC Name

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c12-5-10(16)14-11-13-9(6-19-11)7-1-3-8(4-2-7)15(17)18/h1-4,6H,5H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZPTVSUESVUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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